molecular formula C6H4ClNO3 B3090428 6-Chloro-5-hydroxynicotinic acid CAS No. 1211531-26-8

6-Chloro-5-hydroxynicotinic acid

Cat. No.: B3090428
CAS No.: 1211531-26-8
M. Wt: 173.55 g/mol
InChI Key: ADPSGDNEIGPGEW-UHFFFAOYSA-N
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Description

6-Chloro-5-hydroxynicotinic acid: is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.

Mechanism of Action

Target of Action

It has been used in the preparation of triorganotin compounds , suggesting that it may interact with tin-based compounds or enzymes that process them.

Mode of Action

Given its use in the preparation of triorganotin compounds , it’s plausible that it may undergo a reaction with these compounds, leading to changes in their structure or function

Biochemical Pathways

Nicotinic acid is a key component in the metabolism of food molecules and many other biological pathways .

Pharmacokinetics

The pharmacokinetics of hydroxycinnamic acids, a class of compounds structurally related to 6-chloro-5-hydroxynicotinic acid, have been studied . These studies could provide a basis for understanding the potential ADME properties of this compound.

Result of Action

Its use in the preparation of triorganotin compounds suggests that it may play a role in the synthesis of these compounds, which have various applications in organic chemistry .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-hydroxynicotinic acid is involved in various biochemical reactions. It interacts with enzymes such as nicotinate dehydrogenase, which converts nicotinic acid into 6-hydroxynicotinic acid . The nature of these interactions involves the transfer of electrons, which is a common mechanism in biochemical reactions .

Cellular Effects

It is known that nicotinic acid and its derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they can affect the production of reactive oxygen species (ROS), which play a role in cell signaling and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it can interact with the enzyme nicotinate dehydrogenase, leading to the production of 6-hydroxynicotinic acid .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it can undergo degradation, leading to the formation of other compounds .

Metabolic Pathways

This pathway involves several enzymes and cofactors .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-hydroxynicotinic acid typically involves the chlorination of nicotinic acid followed by hydroxylation. One common method includes the use of phosphorus oxychloride (POCl3) for chlorination, followed by hydrolysis to introduce the hydroxyl group .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

  • 5-Chloro-6-hydroxynicotinic acid
  • 6-Hydroxynicotinic acid
  • 5-Chloronicotinic acid

Comparison: 6-Chloro-5-hydroxynicotinic acid is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it suitable for specialized applications .

Properties

IUPAC Name

6-chloro-5-hydroxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPSGDNEIGPGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255739
Record name 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-26-8
Record name 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211531-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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